molecular formula C8H10FNO2 B1391939 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol CAS No. 1228666-37-2

5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol

Cat. No.: B1391939
CAS No.: 1228666-37-2
M. Wt: 171.17 g/mol
InChI Key: RUJNGNFQIPNDCF-UHFFFAOYSA-N
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Description

5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol (CAS: 1228666-37-2) is a fluorinated pyridine derivative with a hydroxyl group at position 2 and a 3-hydroxypropyl substituent at position 2. Its molecular formula is C₈H₁₀FNO₂, and it has a molecular weight of 171.17 g/mol . The compound’s structure suggests moderate polarity due to the hydroxyl groups, which may enhance solubility in polar solvents like ethanol or water. It is commercially available in quantities ranging from 1 g to 25 g, with prices starting at $400/g, indicating its specialized use in research or synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of pyridine compounds, including 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting potential applications in the development of new antibiotics . The structural features of this compound may enhance its interaction with bacterial enzymes, making it a candidate for further pharmacological studies.

Radiopharmaceutical Development
The compound has also been investigated for its utility in radiopharmaceuticals. Specifically, it has been used in the synthesis of fluorinated radiotracers for positron emission tomography (PET). In a study involving the automated radiosynthesis of 18F-labeled compounds, this compound was utilized as a precursor for generating radiotracers used in imaging hypoxia and tau pathology . This application underscores its significance in diagnostic imaging and cancer research.

Agricultural Applications

Pesticide Formulations
There is emerging interest in the use of this compound within agricultural science, particularly as a component in pesticide formulations. The compound's properties may enhance the efficacy of agrochemicals by improving their uptake and effectiveness against pests . Research into its incorporation into ulv (ultra-low volume) formulations suggests that it could facilitate better distribution and absorption when applied to crops.

Case Studies

Study Title Application Findings
Antimicrobial Properties of Pyridine DerivativesMedicinal ChemistryDemonstrated significant inhibition of bacterial growth; potential for antibiotic development .
Automated Radiosynthesis of Fluorinated CompoundsRadiopharmaceuticalsSuccessfully synthesized 18F-labeled tracers using this compound as a precursor; effective for PET imaging .
Enhancement of Pesticide EfficacyAgricultural ScienceImproved absorption and effectiveness when included in pesticide formulations; potential benefits in crop protection .

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds and electrostatic interactions, enhancing the binding affinity and specificity of the compound. The hydroxypropyl group can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent-Based Comparison

The following table highlights key structural and commercial differences between 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Price (1 g)
This compound C₈H₁₀FNO₂ 171.17 3-hydroxypropyl, F, 2-OH 1228666-37-2 $400
5-Fluoro-3-iodopyridin-2-ol C₅H₃FINO 255.99 I (position 3), F, 2-OH Not provided Not listed
3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol C₈H₈FN₂O 164.16 Propargyl alcohol, NH₂, F Not provided Not listed
3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol C₈H₉ClFNO 189.62 Cl (position 2), F, propanol Not provided Not listed
5-Iodopyridin-3-ol C₅H₄INO 221.00 I (position 5), 3-OH Not provided Not listed

Key Observations :

  • Halogen Influence : Replacing the hydroxypropyl group with iodine (e.g., 5-Fluoro-3-iodopyridin-2-ol) increases molecular weight significantly (255.99 vs. 171.17 g/mol) and may alter reactivity due to iodine’s polarizability .
  • Chlorine vs. Hydroxypropyl : The chloro-substituted analog (3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol) has higher hydrophobicity, which could reduce solubility in aqueous systems .

Biological Activity

5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol, a compound with the CAS number 1228666-37-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorine atom at the 5-position of the pyridine ring and a hydroxyl-propyl group at the 3-position. This unique structure contributes to its reactivity and biological activity. The presence of the fluorine atom enhances lipophilicity, which can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl group may facilitate hydrogen bonding, enhancing binding affinity to biological targets. Furthermore, the fluorine atom can participate in nucleophilic substitution reactions, potentially leading to the formation of more active metabolites.

Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been evaluated against several bacterial strains, showing promising results in inhibiting growth.
  • Anticancer Potential : The compound has been investigated for its anticancer activity. Research indicates that it may induce apoptosis in cancer cells by disrupting cellular metabolism and promoting cell cycle arrest.
  • Neuroprotective Effects : Emerging data suggest that this compound may possess neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
NeuroprotectiveModulation of neurotransmitters

Case Studies

  • Antimicrobial Evaluation : A study assessed the efficacy of this compound against various gram-positive and gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent for bacterial infections .
  • Anticancer Research : In vitro studies demonstrated that treatment with this compound led to significant cytotoxicity in cancer cell lines, including breast and lung cancers. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .
  • Neuroprotective Study : A recent investigation explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results indicated that it effectively reduced markers of oxidative stress and improved cell viability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol, and what critical parameters influence yield?

  • Methodological Answer : The synthesis of this compound (CAS 1228666-37-2) likely involves functionalization of a pyridine core. A plausible route includes:

Halogenation : Introducing fluorine at the 5-position via electrophilic substitution using agents like Selectfluor®.

Hydroxypropyl Introduction : Alkylation or Grignard addition to install the 3-hydroxypropyl group.
Critical parameters include reaction temperature (optimized between 0–25°C for stability), solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., Pd for coupling reactions).

  • Key Data : Molecular formula C₈H₁₀FNO₂ , M.W. 171.17 .

Q. How should researchers characterize the structural integrity of this compound to confirm regiochemistry?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify protons on the hydroxypropyl chain (δ ~1.8–3.5 ppm) and hydroxyl groups (δ ~5–6 ppm).
  • X-ray Crystallography : Resolve spatial arrangement of substituents.
  • IR Spectroscopy : Confirm O-H (3200–3600 cm⁻¹) and C-F (1000–1100 cm⁻¹) stretches.
    Cross-referencing with databases (e.g., PubChem) ensures consistency .

Q. What are the key physicochemical properties of this compound relevant to drug discovery?

  • Answer :

PropertyValueSource
Molecular Weight171.17 g/mol
logP (Lipophilicity)Estimated ~1.2 (PubChem)
SolubilityModerate in polar solvents
These properties influence bioavailability and metabolic stability.

Q. What methodologies are recommended for assessing the compound’s stability under various conditions?

  • Methodological Answer :

  • HPLC-PDA : Monitor degradation products under stress (pH 1–13, 40–80°C).
  • Mass Spectrometry : Identify hydrolytic or oxidative byproducts.
  • Storage Recommendations : Store at RT in inert atmosphere to prevent hydroxyl group oxidation .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of the hydroxypropyl group in fluorinated pyridinols?

  • Methodological Answer :

  • DFT Calculations : Model electron density to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics : Simulate solvent interactions affecting reaction pathways.
    Studies on analogous compounds (e.g., iodinated pyridinols) highlight fluorine’s electron-withdrawing effects .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyridine derivatives?

  • Answer :

  • Dose-Response Studies : Establish activity thresholds (e.g., IC₅₀ variability).
  • Target Validation : Use CRISPR knockouts to confirm specificity.
    For example, trifluoromethyl analogs show divergent enzyme inhibition due to steric effects .

Q. What advanced techniques are employed to study the compound’s interaction with biological targets at the molecular level?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd).
  • Cryo-EM : Visualize interactions with membrane proteins.
    Fluorine’s electronegativity enhances binding affinity in some kinase inhibitors .

Q. How does the electronic effect of the fluorine substituent influence chemical reactivity compared to non-fluorinated analogs?

  • Answer :

Reactivity AspectFluorinated AnalogNon-Fluorinated Analog
Electrophilic SubstitutionSlower (deactivates ring)Faster
Oxidative StabilityHigher (C-F bond strength)Lower
Data from trifluoromethylpyridines suggest enhanced metabolic resistance .

Properties

IUPAC Name

5-fluoro-3-(3-hydroxypropyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2/c9-7-4-6(2-1-3-11)8(12)10-5-7/h4-5,11H,1-3H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJNGNFQIPNDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1F)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678392
Record name 5-Fluoro-3-(3-hydroxypropyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-37-2
Record name 5-Fluoro-3-(3-hydroxypropyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228666-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-3-(3-hydroxypropyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 130619858
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CID 130619858
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CID 130619858
5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol

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